Butanoic acid, 4-((3-hydroxypropyl)nitrosoamino)-
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Overview
Description
Butanoic acid, 4-((3-hydroxypropyl)nitrosoamino)- is a chemical compound with the molecular formula C7H14N2O4. It consists of 14 hydrogen atoms, 7 carbon atoms, 2 nitrogen atoms, and 4 oxygen atoms . This compound is known for its unique structure, which includes a nitrosoamino group attached to a butanoic acid backbone.
Preparation Methods
The synthesis of Butanoic acid, 4-((3-hydroxypropyl)nitrosoamino)- involves several steps. One common method includes the reaction of butanoic acid with 3-hydroxypropylamine, followed by nitrosation to introduce the nitroso group. The reaction conditions typically involve the use of acidic or basic catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
Butanoic acid, 4-((3-hydroxypropyl)nitrosoamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Scientific Research Applications
Butanoic acid, 4-((3-hydroxypropyl)nitrosoamino)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer research.
Industry: It is used in the production of various fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of Butanoic acid, 4-((3-hydroxypropyl)nitrosoamino)- involves its interaction with molecular targets in biological systems. The nitroso group can participate in redox reactions, affecting cellular signaling pathways and enzyme activities. The compound’s effects are mediated through its ability to modify proteins and other biomolecules .
Comparison with Similar Compounds
Butanoic acid, 4-((3-hydroxypropyl)nitrosoamino)- can be compared with other nitrosoamino compounds, such as:
Butanoic acid, 4-((3-hydroxypropyl)amino)-: Lacks the nitroso group, resulting in different chemical properties and reactivity.
Butanoic acid, 4-((3-nitropropyl)nitrosoamino)-: Contains a nitro group, which significantly alters its chemical behavior.
Properties
CAS No. |
79448-08-1 |
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Molecular Formula |
C7H14N2O4 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
4-[3-hydroxypropyl(nitroso)amino]butanoic acid |
InChI |
InChI=1S/C7H14N2O4/c10-6-2-5-9(8-13)4-1-3-7(11)12/h10H,1-6H2,(H,11,12) |
InChI Key |
GYAOMXMOVMVRHW-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)CN(CCCO)N=O |
Origin of Product |
United States |
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